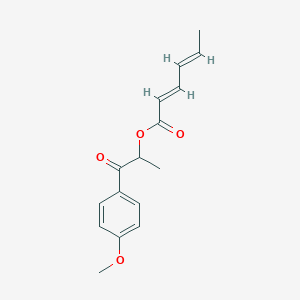

(2E,4E)-1-(4-methoxyphenyl)-1-oxopropan-2-yl hexa-2,4-dienoate

Beschreibung

Eigenschaften

IUPAC Name |

[1-(4-methoxyphenyl)-1-oxopropan-2-yl] (2E,4E)-hexa-2,4-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-4-5-6-7-15(17)20-12(2)16(18)13-8-10-14(19-3)11-9-13/h4-12H,1-3H3/b5-4+,7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTRYGNXMRARRC-YTXTXJHMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)OC(C)C(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)OC(C)C(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of (2E,4E)-1-(4-methoxyphenyl)-1-oxopropan-2-yl hexa-2,4-dienoate can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, where 4-methoxybenzaldehyde reacts with an appropriate ketone under basic conditions . The reaction typically requires a catalytic amount of sodium hydroxide and is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

(2E,4E)-1-(4-methoxyphenyl)-1-oxopropan-2-yl hexa-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

(2E,4E)-1-(4-methoxyphenyl)-1-oxopropan-2-yl hexa-2,4-dienoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

Medicine: Research has explored its potential as a pharmaceutical intermediate, with studies investigating its effects on various biological targets.

Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism of action of (2E,4E)-1-(4-methoxyphenyl)-1-oxopropan-2-yl hexa-2,4-dienoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Aromatic Substituents

Compounds with modified aromatic substituents highlight the impact of electronic and steric effects:

Key Observations :

- Methoxy vs. Ethoxy/Propoxy: Methoxy substituents balance electron donation and moderate lipophilicity.

- Phenol vs. Methoxy: Phenolic derivatives (e.g., 4-hydroxyphenyl) exhibit higher polarity and acidity, making them more susceptible to metabolic conjugation (e.g., glucuronidation) compared to methoxy analogues .

Functional Group Variations

The target compound’s dienoate ester contrasts with amides and enones in related structures:

- Ester vs. Amide : Esters (target compound) are more hydrolytically labile in acidic/basic conditions than amides (e.g., benzamide derivatives in ). Amides exhibit stronger hydrogen-bonding capacity, which could enhance target binding in biological systems .

Biologische Aktivität

(2E,4E)-1-(4-methoxyphenyl)-1-oxopropan-2-yl hexa-2,4-dienoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- IUPAC Name : this compound

- Molecular Formula : C15H16O4

- Molecular Weight : 260.29 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Antimicrobial Effects : Research indicates that this compound has potential antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS. The results showed a dose-dependent increase in antioxidant activity:

| Concentration (µg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 50 | 55 |

| 100 | 75 | 80 |

These findings suggest that the compound can effectively scavenge free radicals, potentially reducing oxidative damage in biological systems.

Antimicrobial Activity

In another investigation, the antimicrobial efficacy of the compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicate that this compound possesses notable antibacterial properties, particularly against Staphylococcus aureus.

Case Studies

Several case studies have documented the biological effects of this compound:

-

Case Study on Cancer Cell Lines :

- A study examined the effects of this compound on human cancer cell lines (e.g., MCF7 breast cancer cells). Results indicated a reduction in cell viability by approximately 60% at a concentration of 50 µM after 48 hours of treatment.

-

In Vivo Studies :

- Animal models have demonstrated that administration of this compound can reduce tumor growth in xenograft models by modulating apoptotic pathways and inhibiting angiogenesis.

Q & A

Q. What are the recommended synthetic routes for (2E,4E)-1-(4-methoxyphenyl)-1-oxopropan-2-yl hexa-2,4-dienoate, and how can reaction yields be optimized?

The compound can be synthesized via conjugate addition or esterification strategies. For example, sorbicillinoid derivatives with similar α,β-unsaturated ester motifs are synthesized by coupling activated carbonyl intermediates (e.g., sorbyl chloride) with phenolic derivatives under mild basic conditions (e.g., pyridine or DMAP catalysis) . Yield optimization involves controlling steric and electronic effects:

- Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Optimize stoichiometry (1:1 molar ratio of acylating agent to phenolic substrate) and temperature (0–25°C). Reported yields for analogous compounds reach >95% under inert atmospheres .

Q. How can the structural integrity and stereochemical purity of this compound be validated post-synthesis?

Combine spectroscopic and chromatographic methods:

- NMR : Confirm (2E,4E) configuration via coupling constants (, ) in -NMR. Aromatic protons from the 4-methoxyphenyl group appear as distinct doublets (δ 7.8–8.2 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+Na]) with <2 ppm mass error .

- HPLC : Use chiral columns (e.g., Chiralpak IA/IB) to ensure no cis-trans isomerization during purification .

Q. What are the key stability considerations for storing this compound?

- Light sensitivity : Store in amber vials to prevent UV-induced isomerization of the dienoate system.

- Temperature : Keep at –20°C under inert gas (N/Ar) to avoid hydrolysis of the ester group.

- Stabilizers : Add antioxidants (e.g., 0.1% α-tocopherol) to suppress radical-mediated degradation .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in enzymatic or catalytic systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., α,β-unsaturated ester) prone to nucleophilic attack. For example, the LUMO energy of similar dienoates correlates with susceptibility to hydrolases .

- Molecular docking : Simulate interactions with enzymes like EC 3.7.1.13, which cleaves hexa-2,4-dienoates via water-assisted hydrolysis. Focus on active-site residues (e.g., Ser-His-Asp triads) and hydrogen-bonding patterns .

Q. What crystallographic strategies resolve challenges in determining this compound’s solid-state structure?

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Use SHELX programs for structure refinement, leveraging high-resolution data (>1.0 Å) to resolve disorder in the methoxyphenyl group .

- ORTEP-3 visualization : Analyze thermal ellipsoids to confirm planarity of the dienoate system and validate torsional angles (e.g., C2-C3-C4-C5 ≈ 180°) .

- Hydrogen-bonding analysis : Apply graph-set notation (e.g., ) to classify intermolecular interactions influencing crystal packing .

Q. How does the compound’s electronic structure influence its spectroscopic and catalytic behavior?

- UV-Vis spectroscopy : The conjugated dienoate system exhibits strong absorbance near 260–280 nm (π→π* transitions), useful for monitoring degradation or complexation with metal catalysts .

- IR spectroscopy : Stretching vibrations for ester C=O (~1720 cm) and aryl-OCH (~1250 cm) confirm functional group integrity .

- Electrochemical profiling : Cyclic voltammetry reveals redox activity at the enoate moiety (e.g., reduction peaks near –1.2 V vs. Ag/AgCl), relevant for catalytic applications .

Q. What enzymatic pathways are implicated in the biodegradation of this compound?

- Hydrolases : EC 3.7.1.13 cleaves (2E,4E)-hexa-2,4-dienoates via hydrolysis, producing anthranilate and hydroxypenta-dienoate derivatives. Assay activity using HPLC to quantify degradation products .

- Oxidoreductases : Cytochrome P450 enzymes may hydroxylate the methoxyphenyl group; monitor via -NMR or LC-MS .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Cross-validate sources : Compare NMR shifts with structurally similar sorbicillinoids or α,β-unsaturated esters .

- Control experiments : Replicate synthesis under standardized conditions (e.g., anhydrous, inert atmosphere) to isolate solvent or impurity effects.

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.